molecular formula C7H5ClFNO2 B1492946 2-Chloro-4-fluoro-3-nitrotoluene CAS No. 1805115-44-9

2-Chloro-4-fluoro-3-nitrotoluene

Cat. No. B1492946
CAS RN: 1805115-44-9
M. Wt: 189.57 g/mol
InChI Key: BUZBFRBRPCXJTG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-nitrotoluene is a pharmaceutical intermediate . It has a molecular formula of C7H6FNO2 .


Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions, hydroxyl chlorination, and fluorination reactions . For instance, a process method starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-3-nitrotoluene can be represented by the IUPAC Standard InChI: InChI=1S/C7H6FNO2/c1-5-2-3-6 (8)7 (4-5)9 (10)11/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving aromatic rings like 2-Chloro-4-fluoro-3-nitrotoluene are typically substitution, addition, and oxidation . The most common type is electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Fluoro-2-nitrotoluene, include a solid form, a boiling point of 138-139 °C/83 mmHg, and a melting point of 27 °C .

Mechanism of Action

The mechanism of action for reactions involving 2-Chloro-4-fluoro-3-nitrotoluene is likely similar to other aromatic compounds. The key step for electrophilic aromatic substitution, a common reaction type for aromatic compounds, is the attack of an electrophile at carbon to form a cationic intermediate .

Safety and Hazards

2-Chloro-4-fluoro-3-nitrotoluene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-Chloro-4-fluoro-3-nitrotoluene are not available, it is used as a pharmaceutical intermediate , suggesting its potential use in the development of new pharmaceuticals.

properties

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZBFRBRPCXJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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